Aclucinomycin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

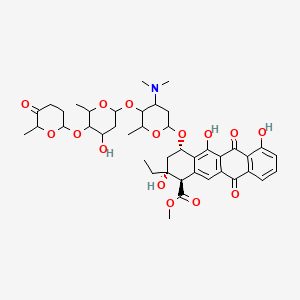

Aclucinomycin A is a member of the actinomycin family of antibiotics, which are known for their potent antibacterial and anticancer properties. This compound is produced by certain strains of the bacterium Streptomyces. This compound is characterized by its unique structure, which includes a phenoxazine core and cyclic peptides. It has been studied extensively for its ability to inhibit the growth of various cancer cells and bacteria.

准备方法

Synthetic Routes and Reaction Conditions: Aclucinomycin A is typically isolated from the fermentation broth of Streptomyces species. The production process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using techniques such as solvent extraction, chromatography, and crystallization. The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Streptomyces cultures are grown in bioreactors under controlled conditions to ensure consistent production. The fermentation broth is then processed to extract and purify this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product.

化学反应分析

Polyketide Backbone Assembly

ACM-A is synthesized via a type II polyketide synthase (PKS) system using propionyl-CoA as the starter unit and nine malonyl-CoA molecules as extenders. Key steps include:

-

Chain elongation : Malonyl-CoA units are iteratively added by a minimal PKS (AknE2, AknD, AknF) to form a linear polyketide intermediate .

-

Cyclization : The linear chain undergoes three cyclization steps catalyzed by AknW and AknH , forming the tetracyclic aglycone aklavinone .

-

Reduction and aromatization : NADPH-dependent reductase AknA and aromatase AknE1 convert intermediates into 12-deoxyaklanoate , which is oxidized by monooxygenase AknX to yield aklanonate .

Key Enzymes in Polyketide Assembly

| Enzyme | Function | Substrate/Product |

|---|---|---|

| AknE2 | Chain elongation (ketosynthase) | Malonyl-CoA → Polyketide chain |

| AknW | Cyclization (second and third rings) | Linear intermediate → 12-deoxyalkalonic acid |

| AknH | Aldol condensation (fourth ring) | Aklanonate → Aklaviketone |

| AknU | Reduction (7-oxo to hydroxyl) | Aklaviketone → Aklavinone |

Glycosylation and Sugar Modification

The aglycone aklavinone is decorated with three deoxysugars:

-

L-rhodosamine (first sugar) and 2-deoxy-L-fucose (second sugar) are attached by glycosyltransferase AknS , activated by AknT .

-

Rhodinose (third sugar) is added by AknK , an L-2-deoxyfucosyltransferase .

Oxidative Modifications by Aclacinomycin Oxidoreductase (AknOx)

AknOx, a bifunctional flavoenzyme, catalyzes the final two oxidation steps in ACM-A biosynthesis :

-

First reaction : Oxidation of rhodinose (terminal sugar) to cinerulose A (C4 hydroxyl → keto group).

-

Mechanism : Tyr-450 abstracts a proton, enabling hydride transfer to FAD.

-

-

Second reaction : Desaturation of cinerulose A to L-aculose (C2–C3 double bond formation).

AknOx Catalytic Features

| Feature | Detail |

|---|---|

| Cofactor | Bicovalently bound FAD (8α-Nδ1-histidyl, 6-S-cysteinyl) |

| Oxygen dependence | Molecular oxygen reoxidizes FAD, producing H₂O₂ |

| Structural motif | Member of the p-cresol methylhydroxylase (PCMH) superfamily |

Biochemical Interactions

ACM-A stabilizes topoisomerase I covalent complexes , inhibiting DNA relegation (IC₅₀ ~1 μM) . Unlike camptothecin, ACM-A also inhibits topoisomerase II, making it a dual-targeting agent .

科学研究应用

Aclucinomycin A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.

Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.

Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.

Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.

作用机制

Aclucinomycin A exerts its effects by binding to DNA and inhibiting RNA synthesis. This binding interferes with the transcription process, preventing the production of essential proteins and ultimately leading to cell death. The compound specifically targets the DNA of rapidly dividing cells, making it effective against cancer cells and certain bacteria. The phenoxazine core intercalates into the DNA helix, while the cyclic peptides stabilize the complex, enhancing its inhibitory effects.

相似化合物的比较

Actinomycin D: Another member of the actinomycin family, known for its use in cancer chemotherapy.

Actinomycin X2: A structurally similar compound with potent antibacterial activity.

Actinomycin V: Known for its effectiveness against drug-resistant bacteria.

Uniqueness of Aclucinomycin A: this compound is unique due to its specific structure and the presence of distinct functional groups that confer unique biological activities. Compared to other actinomycins, this compound has shown a broader spectrum of activity and higher potency in certain applications, making it a valuable compound for research and therapeutic use.

生物活性

Aclacinomycin A primarily functions as an inhibitor of topoisomerases I and II , enzymes crucial for DNA replication and transcription. By interfering with these enzymes, ACM induces DNA damage, leading to apoptosis in cancer cells. The compound has demonstrated significant cytotoxicity across various cancer cell lines:

- IC50 Values :

In addition to inducing apoptosis, ACM activates caspases (specifically caspase-3 and caspase-8), which are pivotal in the apoptotic pathway. Prolonged exposure can lead to necrosis, indicating a dose-dependent response to treatment duration .

Phase I Trials

A Phase I clinical trial assessed the safety and pharmacokinetics of ACL administered via a 15-minute intravenous infusion in patients with advanced solid tumors. The trial included 20 participants and evaluated four dosage levels ranging from 40 to 100 mg/m² . Key findings include:

- Toxicity : Myelotoxicity was dose-limiting at doses of 85 mg/m² and above. Other reported toxicities included moderate to severe nausea and vomiting, with no significant cardiac or renal toxicities observed .

- Response Rates : Two partial responses were noted among participants, demonstrating potential efficacy .

Comparison with Other Anthracyclines

Compared to traditional anthracyclines like doxorubicin, ACM exhibits reduced cardiotoxicity and alopecia, making it a favorable option for patients requiring chemotherapy .

Biological Activity in Cancer Models

Recent studies have explored the biological activity of ACM derivatives, such as N-benzyl-aclacinomycin A and N-allyl-aclacinomycin A, which inhibit farnesyl transferase (FTase) activity—an essential process for the post-translational modification of proteins like H-Ras involved in cell migration. The IC50 values for these derivatives were found to be:

| Compound | IC50 (μM) |

|---|---|

| N-benzyl-aclacinomycin A | 0.86 |

| N-allyl-aclacinomycin A | 2.93 |

These derivatives effectively blocked EGF-induced migration of A431 cells by inhibiting H-Ras farnesylation, suggesting potential applications in preventing cancer metastasis .

Efficacy in Specific Cancers

- Acute Myeloid Leukemia (AML) : Clinical studies indicate a complete response rate of approximately 30% in AML patients treated with ACM, highlighting its effectiveness against hematological malignancies .

- Combination Therapy : Research has shown that combining ACM with doxorubicin enhances the cytotoxic effects against drug-resistant K562 cells by increasing intranuclear concentrations of doxorubicin without additional toxicity .

属性

CAS 编号 |

79617-46-2 |

|---|---|

分子式 |

C42H53NO15 |

分子量 |

811.9 g/mol |

IUPAC 名称 |

methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35-,39?,40?,42+/m0/s1 |

InChI 键 |

USZYSDMBJDPRIF-XCKHQVGJSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

手性 SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

规范 SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Key on ui other cas no. |

57576-44-0 |

Pictograms |

Acute Toxic |

同义词 |

Aclacin Aclacinomycin A Aclaplastin Aclarubicin MA 144A1 MA-144A1 MA144A1 NSC 208734 NSC-208734 NSC208734 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。